Tak-441 is a potent and selective smoothened (Smo) antagonist, scientifically classified as a pyrrolo[3,2-c]pyridine derivative. [ [] ] Its primary role in scientific research is as a tool for investigating the hedgehog (Hh) signaling pathway, specifically by inhibiting the activity of the Smo receptor. [ [] ] This pathway plays a crucial role in embryonic development and tissue homeostasis, and its deregulation has been implicated in various cancers.
Synthesis Analysis
While some papers mention the discovery and development of Tak-441, a detailed description of its synthesis method, including technical details and parameters, is not explicitly provided in the provided abstracts. [ [] ]
Mechanism of Action
Tak-441 exerts its effects by selectively binding to and inhibiting the activity of the Smoothened (Smo) receptor. [ [], [] ] Smo is a G-protein coupled receptor that plays a crucial role in the Hedgehog (Hh) signaling pathway. By blocking Smo, Tak-441 disrupts Hh signal transduction, which in turn inhibits the expression of Hh target genes such as Gli1 and Ptch1. [ [], [], [], [] ] This inhibitory effect on Hh signaling has been demonstrated in both in vitro and in vivo models.
Physical and Chemical Properties Analysis
Solubility:- Tak-441 exhibits high solvation properties, leading to the formation of various solvates. [ [] ]- Cocrystallization with L-malic acid or L-tartaric acid has been shown to enhance the aqueous solubility of Tak-441 by 2-3 times compared to its free form. [ [] ]
Permeability:- Tak-441 displays high permeability in Caco-2 cells, indicating good intestinal absorption. [ [] ]
P-Glycoprotein (P-gp) Interaction:- Tak-441 acts as a poor substrate for the efflux pump P-glycoprotein (P-gp). [ [] ]- It weakly inhibits P-gp with an IC50 of 6.59 μM. [ [] ]
Plasma Protein Binding:- Tak-441 demonstrates high plasma protein binding in mice (99.7%) and rats (96.2%). [ [] ]- It exhibits lower plasma protein binding in dogs (79.6%) and humans (87.7%). [ [] ]
Metabolism:- CYP3A4/5 is the primary CYP isozyme involved in the metabolism of Tak-441, followed by CYP2C19 and 2C9. [ [] ]- Tak-441 does not significantly induce CYP1A2 or CYP3A4/5 activity in human primary hepatocytes. [ [] ]- It acts as a weak inhibitor of CYP2C8 (IC50 of 25 μM) but does not inhibit other CYP isoforms. [ [] ]- Tak-441 does not exhibit time-dependent CYP inhibition in human liver microsomes. [ [] ]
Excretion:- Tak-441 is primarily excreted as metabolites in feces. [ [] ]- Urinary excretion of the parent compound is minimal. [ [] ]
Stability:- Cocrystals of Tak-441 have shown chemical and physical stability under various stress conditions, suggesting suitable stability for pharmaceutical development. [ [] ]
Applications
Cancer Research:
Investigating Hh pathway activity: Tak-441 has been used to study the role of Hh signaling in various cancer models, including pancreatic, ovarian, colon, and prostate cancer. [ [], [], [], [] ]
Evaluating Hh pathway inhibitors: Tak-441 serves as a benchmark compound for comparing the efficacy and potency of other SMO antagonists. [ [] ]
Developing biomarkers: Studies have explored the correlation between Tak-441-mediated Gli1 mRNA inhibition and tumor growth inhibition, suggesting Gli1 mRNA expression as a potential biomarker for predicting the effectiveness of Hh inhibitors. [ [] ]
Other Research Areas:
Topical Drug Delivery: Researchers have investigated the potential of Tak-441 for topical application, particularly in the context of basal cell carcinoma, by evaluating its efficacy and skin penetration in a depilated mouse model. [ [], [] ]
Future Directions
Understanding Resistance Mechanisms: Further research is needed to understand the mechanisms of resistance to Tak-441 and other Smo inhibitors, which could lead to the development of more effective therapeutic strategies. [ [] ]
Developing Combination Therapies: Exploring the potential of combining Tak-441 with other anticancer agents, such as rapamycin (an mTOR inhibitor), to enhance its therapeutic efficacy. [ [] ]
Optimizing Drug Delivery: Research into improved drug delivery systems, like polymeric micelles, could enhance the efficacy and reduce the side effects of Tak-441, particularly for topical applications. [ [] ]
Related Compounds
Cyclopamine
Relevance: Cyclopamine serves as a key reference compound in several studies involving TAK-441. Both compounds target and inhibit the SMO receptor, ultimately disrupting the Hh signaling pathway. [, , ] Notably, TAK-441 exhibits significantly higher potency than cyclopamine in inhibiting SMO and suppressing Hh signaling. [, ] One study observed a delay in castration-resistant progression of prostate cancer xenografts in mice treated with TAK-441, while cyclopamine did not demonstrate this effect, highlighting potential differences in their in vivo activities. []
Vismodegib (GDC-0449)
Compound Description: Vismodegib, marketed under the brand name Erivedge, is a first-in-class orally bioavailable small molecule antagonist of SMO. It was the first FDA-approved Hh pathway inhibitor, indicated for treating advanced basal cell carcinoma and medulloblastoma. []
Relevance: Vismodegib, like TAK-441, acts by binding to and inhibiting SMO, thereby disrupting the Hh signaling pathway. [] Both compounds are investigated for their potential as anticancer agents. While both have shown promise, clinical trials with vismodegib have demonstrated successful treatment outcomes for basal cell carcinoma and medulloblastoma, while TAK-441 is still under clinical investigation. []
Sonidegib (LDE225, Erismodegib)
Compound Description: Sonidegib, commercially known as Odomyo, is another orally available small molecule SMO antagonist. It received FDA approval for treating locally advanced basal cell carcinoma. []
Relevance: Sonidegib shares a similar mechanism of action with TAK-441 by targeting and inhibiting SMO to disrupt Hh signaling. [, ] Both are investigated for their potential as anticancer agents. Notably, Sonidegib has achieved FDA approval for specific cancer indications, while TAK-441 is still under clinical development. [, ]
BMS-833923 (XL139)
Compound Description: BMS-833923 is an orally bioavailable small molecule inhibitor of SMO. It has entered clinical trials for various cancers, including medulloblastoma and basal cell carcinoma. [, , ]
Relevance: Like TAK-441, BMS-833923 targets the SMO receptor, disrupting the Hh pathway. [, ] Both compounds are investigated for their antitumor activity, with BMS-833923 reaching clinical trials, while TAK-441 remains under investigation. [, ] One study highlighted the higher binding affinity of BMS-833923 compared to other SMO inhibitors, including TAK-441, based on molecular docking studies. []
Saridegib (IPI-926)
Compound Description: Saridegib is an orally available small molecule SMO antagonist that has been investigated in clinical trials for various cancers. [, , ]
Relevance: Similar to TAK-441, Saridegib acts by targeting and inhibiting SMO, leading to Hh pathway disruption. [, ] Both compounds are being explored for their potential in cancer treatment, with Saridegib advancing to clinical trials while TAK-441 is still under investigation. [, ]
Itraconazole
Compound Description: Itraconazole is an antifungal medication commonly used to treat various fungal infections. Recent studies have revealed its off-target activity as a SMO antagonist, suggesting its potential as a Hh pathway inhibitor. [, ]
Relevance: Although structurally distinct from TAK-441, itraconazole exhibits a shared biological activity by inhibiting SMO and disrupting the Hh pathway. [, ] This shared target makes itraconazole a relevant compound in understanding the broader context of SMO-targeted therapies, including TAK-441.
PF-04449913 (Glasdegib)
Compound Description: PF-04449913, also known as glasdegib, is an orally bioavailable small molecule SMO antagonist. It has shown efficacy in clinical trials for acute myeloid leukemia and is being investigated for other cancer types. [, ]
Relevance: Similar to TAK-441, PF-04449913 inhibits SMO and disrupts the Hh signaling pathway. [, ] Both are investigated for their antitumor potential, with PF-04449913 reaching clinical trials and demonstrating efficacy for specific cancer indications while TAK-441 is still under preclinical and clinical investigation. [, ]
LY2940680 (Taladegib)
Compound Description: LY2940680, also known as taladegib, is another orally available small molecule antagonist of SMO. It has been evaluated in clinical trials for various cancers, including basal cell carcinoma. [, ]
LEQ 506
Compound Description: LEQ 506 is a potent and selective SMO antagonist that has been evaluated in preclinical studies and clinical trials for various cancers. [, , ]
Relevance: Similar to TAK-441, LEQ 506 acts by targeting and inhibiting the SMO receptor, leading to the disruption of the Hh pathway. [, , ] It was shown to be more efficacious than other SMO antagonists, such as GDC-0449 and LDE-225, in preclinical studies. []
Compound Description: L-malic acid and L-tartaric acid are naturally occurring organic acids. These acids are used in pharmaceutical formulations to improve the solubility and stability of drugs. []
Relevance: Cocrystals of TAK-441 with L-malic acid and L-tartaric acid have been developed to address the challenges associated with TAK-441’s low aqueous solubility and solvatomorphism. These cocrystals exhibited enhanced solubility and improved stability compared to the free form of TAK-441. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Etoposide is a beta-D-glucoside, a furonaphthodioxole and an organic heterotetracyclic compound. It has a role as an antineoplastic agent and a DNA synthesis inhibitor. It is functionally related to a podophyllotoxin and a 4'-demethylepipodophyllotoxin. A semisynthetic derivative of podophyllotoxin that exhibits antitumor activity. Etoposide inhibits DNA synthesis by forming a complex with topoisomerase II and DNA. This complex induces breaks in double stranded DNA and prevents repair by topoisomerase II binding. Accumulated breaks in DNA prevent entry into the mitotic phase of cell division, and lead to cell death. Etoposide acts primarily in the G2 and S phases of the cell cycle. Etoposide is a Topoisomerase Inhibitor. The mechanism of action of etoposide is as a Topoisomerase Inhibitor. Etoposide is a natural product found in Trichoderma gamsii, Trichoderma cornu-damae, and other organisms with data available. Etoposide is a semisynthetic derivative of podophyllotoxin, a substance extracted from the mandrake root Podophyllum peltatum. Possessing potent antineoplastic properties, etoposide binds to and inhibits topoisomerase II and its function in ligating cleaved DNA molecules, resulting in the accumulation of single- or double-strand DNA breaks, the inhibition of DNA replication and transcription, and apoptotic cell death. Etoposide acts primarily in the G2 and S phases of the cell cycle. (NCI04) Etoposide can cause cancer according to California Labor Code. It can cause developmental toxicity according to state or federal government labeling requirements. A semisynthetic derivative of PODOPHYLLOTOXIN that exhibits antitumor activity. Etoposide inhibits DNA synthesis by forming a complex with topoisomerase II and DNA. This complex induces breaks in double stranded DNA and prevents repair by topoisomerase II binding. Accumulated breaks in DNA prevent entry into the mitotic phase of cell division, and lead to cell death. Etoposide acts primarily in the G2 and S phases of the cell cycle. See also: Etoposide Phosphate (active moiety of).
Etoposide Phosphate is a phosphate salt of a semisynthetic derivative of podophyllotoxin. Etoposide binds to the enzyme topoisomerase II, inducing double-strand DNA breaks, inhibiting DNA repair, and resulting in decreased DNA synthesis and tumor cell proliferation. Cells in the S and G2 phases of the cell cycle are most sensitive to this agent. (NCI04)
Gimatecan is an orally available 7-t-butoxyiminomethyl-substituted lipophilic camptothecin derivative. Gimatecan is an orally bioavailable, semi-synthetic lipophilic analogue of camptothecin, a quinoline alkaloid extracted from the Asian tree Camptotheca acuminate, with potential antineoplastic and antiangiogenic activities. Gimatecan binds to and inhibits the activity of topoisomerase I, stabilizing the cleavable complex of topoisomerase I-DNA, which inhibits the religation of single-stranded DNA breaks generated by topoisomerase I; lethal double-stranded DNA breaks occur when the topoisomerase I-DNA complex is encountered by the DNA replication machinery, DNA replication is disrupted, and the tumor cell undergoes apoptosis. Although the mechanism of its antiangiogenic activity has yet to be full elucidated, this agent may inhibit endothelial cell migration, tumor neovascularization, and the expression of proangiogenic basic fibroblast growth factor (bFGF).
GPX-100 is a n analogue of the anthracycline antineoplastic antibiotic doxorubicin. GPX-100 intercalates DNA and interacts with topoisomerase II, thereby inhibiting DNA replication and repair and RNA and protein synthesis. GPX-100 was designed to be a non-cardiotoxic anthracycline antibiotic. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).
Indotecan, also known as LMP400, is a novel selective and potent topoisomerase I inhibitor with potential anticancer activitity. Indotecan is currently in Phase I trials.
Cositecan is a pyranoindolizinoquinoline. Cositecan is the novel camptothecin derivative which is also known as Karenitecin. It has been developed for superior oral bioavailability and increased lactone stability. It is used to treat cancer. Cositecan is a synthetic silicon-containing agent related to camptothecin with antineoplastic properties. Cositecan stabilizes the cleavable complex between topoisomerase I and DNA, resulting in DNA breaks and consequently triggering apoptosis. Because it is lipophilic, cositecan exhibits enhanced tissue penetration and bio-availability compared to water-soluble camptothecins.